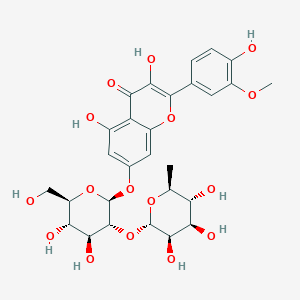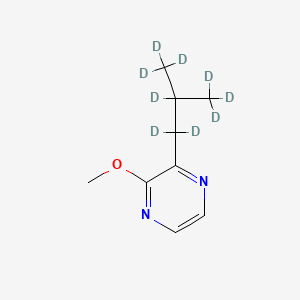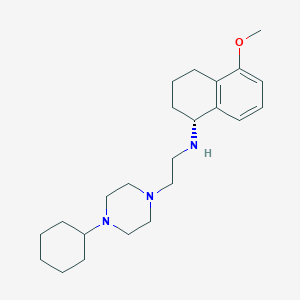
11|A-O-Tigloyl-12|A-O-acetyltenacigenin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11α-O-Tigloyl-12β-O-acetyltenacigenin B is an ester derivative of Tenacigenin B, which is isolated from the plant Marsdenia tenacissima. This compound has shown potential antitumor effects, particularly in modulating the activity of Aurora-A kinase in lymphoma .
Preparation Methods
11α-O-Tigloyl-12β-O-acetyltenacigenin B can be synthesized through esterification of Tenacigenin B. The synthetic route involves the reaction of Tenacigenin B with tigloyl chloride and acetic anhydride in the presence of a base such as pyridine. The reaction conditions typically include room temperature and an inert atmosphere to prevent oxidation . Industrial production methods may involve extraction from Marsdenia tenacissima followed by purification and esterification.
Chemical Reactions Analysis
11α-O-Tigloyl-12β-O-acetyltenacigenin B undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety
Scientific Research Applications
11α-O-Tigloyl-12β-O-acetyltenacigenin B has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: The compound is studied for its effects on cell cycle regulation and DNA damage response.
Medicine: It has potential therapeutic applications in cancer treatment, particularly in targeting Aurora-A kinase in lymphoma
Industry: The compound can be used in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The mechanism of action of 11α-O-Tigloyl-12β-O-acetyltenacigenin B involves the modulation of Aurora-A kinase activity. Aurora-A kinase is a serine/threonine kinase that plays a crucial role in cell division. By inhibiting Aurora-A kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly effective in lymphoma, where Aurora-A kinase is often overexpressed .
Comparison with Similar Compounds
11α-O-Tigloyl-12β-O-acetyltenacigenin B is unique due to its specific esterification pattern. Similar compounds include:
11α,12β-di-O-tigloyltenacigenin B: Another ester derivative with two tigloyl groups.
11α-O-2-methylbutanoyl-12β-O-tigloyltenacigenin B: A derivative with a 2-methylbutanoyl and a tigloyl group.
11α-O-(2-methylbutanoyl)-12β-O-benzoyltenacigenin B: A derivative with a 2-methylbutanoyl and a benzoyl group.
These compounds share similar biological activities but differ in their esterification patterns, which can influence their solubility, stability, and biological activity.
Properties
Molecular Formula |
C28H40O7 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H40O7/c1-7-15(2)24(32)34-21-22-25(5)11-9-19(31)14-18(25)8-12-27(22)28(35-27)13-10-20(16(3)29)26(28,6)23(21)33-17(4)30/h7,18-23,31H,8-14H2,1-6H3/b15-7+/t18-,19-,20-,21-,22+,23+,25-,26-,27-,28+/m0/s1 |
InChI Key |
XDHLAESUIKYUHC-LBNAZWQZSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)



![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)

![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)





